molecular formula C18H19IN2O2 B5117921 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol

Cat. No. B5117921
M. Wt: 422.3 g/mol
InChI Key: OGLUCGQGVRXQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of β2-adrenergic receptor activation and to investigate the mechanism of action of various drugs.

Mechanism of Action

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol acts as a selective antagonist of the β2-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways activated by the β2-adrenergic receptor, including the activation of adenylyl cyclase and the subsequent production of cAMP.
Biochemical and Physiological Effects:
The physiological effects of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol are dependent on the specific experimental conditions and the tissues or cells being studied. However, in general, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol has been shown to inhibit the effects of β2-adrenergic receptor activation, including the relaxation of smooth muscle, the stimulation of lipolysis, and the modulation of immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for the specific investigation of the physiological effects of β2-adrenergic receptor activation. However, one limitation of using 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is its relatively low potency compared to other β2-adrenergic receptor antagonists, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for the use of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in scientific research. One potential area of investigation is the role of β2-adrenergic receptors in the regulation of immune function, particularly in the context of autoimmune diseases. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol may be used to investigate the effects of β2-adrenergic receptor activation on metabolism and energy balance, which could have implications for the treatment of obesity and metabolic disorders. Finally, the development of more potent and selective β2-adrenergic receptor antagonists could improve the utility of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol in scientific research.

Synthesis Methods

The synthesis of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol involves several steps, including the condensation of 2-ethylbenzimidazole with 4-iodophenol, followed by the addition of epichlorohydrin and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is widely used in scientific research to study the physiological effects of β2-adrenergic receptor activation. It is commonly used in experiments to investigate the mechanism of action of various drugs that interact with the β2-adrenergic receptor. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)-2-propanol is used to study the role of β2-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and immune function.

properties

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-(4-iodophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O2/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-23-15-9-7-13(19)8-10-15/h3-10,14,22H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLUCGQGVRXQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(4-iodophenoxy)propan-2-ol

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